methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate
Description
Methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzoate ester via an amide linkage. Its molecular formula is C₁₅H₁₁N₃O₄S (molecular weight: 329.33 g/mol), and it is characterized by:
- A 5-oxo group on the thiazolo[3,2-a]pyrimidine ring.
- A methyl ester at the benzoate moiety.
- An amide bridge connecting the two aromatic systems .
This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~2.1) and hydrogen-bonding capacity due to the amide and ketone groups.
Properties
IUPAC Name |
methyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-14(21)9-4-2-3-5-11(9)17-12(19)10-8-16-15-18(13(10)20)6-7-23-15/h2-8H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPWVQRGIHSVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2(1H)-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base, such as potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or thiazolopyrimidines.
Scientific Research Applications
Methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolopyrimidine core is structurally similar to purine bases, allowing it to interact with biological targets effectively . This interaction can lead to the inhibition of key pathways involved in cell proliferation, inflammation, or microbial growth.
Comparison with Similar Compounds
Structural Modifications in Thiazolo[3,2-a]pyrimidine Derivatives
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Key Differences and Implications
(a) Substituent Effects
- Electron-Withdrawing Groups (e.g., Bromine) : The 4-bromophenyl analog (Ethyl 5-(4-bromophenyl)-...) exhibits enhanced π-halogen interactions, influencing crystal packing and solubility .
- Electron-Donating Groups (e.g., Methoxy) : The 4-methoxyphenyl derivative (5-(4-Methoxyphenyl)-...) may display altered reactivity in nucleophilic substitutions due to increased electron density .
(b) Ester vs. Amide vs. Carboxylic Acid
- Carboxamide (5-(4-Methoxyphenyl)-...) : Replacing the ester with an amide improves hydrogen-bonding capacity, which could enhance target binding in biological systems .
- Carboxylic Acid (2-Benzyl-5-oxo-...) : Ionizable at physiological pH, increasing aqueous solubility but reducing bioavailability .
Physicochemical Properties
- Solubility : Methyl/ethyl esters are less water-soluble than carboxylic acids but more lipid-soluble.
- Thermal Stability : Thiazolo[3,2-a]pyrimidines with electron-withdrawing groups (e.g., nitro, bromo) decompose at higher temperatures (>250°C) .
Biological Activity
Methyl 2-{5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C11H10N2O3S
Molecular Weight: 250.27 g/mol
CAS Number: [Pending]
The compound features a thiazolo-pyrimidine core linked to a benzoate moiety through an amide bond. This unique structure is believed to contribute to its biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects: It modulates the expression of pro-inflammatory cytokines, potentially through inhibition of the NF-kB signaling pathway.
- Anticancer Properties: Preliminary studies indicate that it may induce apoptosis in various cancer cell lines by activating caspase pathways.
Biological Activity Overview
Case Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of this compound using human fibroblast cells. The compound significantly reduced lipid peroxidation with an IC50 value of 25 µM, outperforming standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model involving lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines IL-6 and TNF-alpha. This suggests a robust anti-inflammatory mechanism potentially mediated by cytokine modulation.
Case Study 3: Anticancer Efficacy
In vitro assays on MCF7 breast cancer cells demonstrated that the compound induced apoptosis via caspase activation and mitochondrial pathway involvement. The study reported an IC50 of 30 µM, indicating its potential as a therapeutic agent against breast cancer.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Antioxidant, Anti-inflammatory, Anticancer | 25 (Antioxidant), 30 (Cancer) |
| Methyl 5-methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate | Structure | Moderate antioxidant | 50 |
| Methyl Coumarin Derivatives | Structure | Antimicrobial, Anticancer | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
